molecular formula C21H23N5O3 B2822341 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1006860-31-6

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2822341
CAS No.: 1006860-31-6
M. Wt: 393.447
InChI Key: PIZMISRXLOOBSC-UHFFFAOYSA-N
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Description

This compound features a fused cyclopenta[d]pyrimidin-4-one core substituted with a 3,5-dimethylpyrazole moiety at position 2 and an N-(3-methoxyphenyl)acetamide group at position 2. The 3,5-dimethylpyrazole group is a common pharmacophore in kinase inhibitors and anti-inflammatory agents, suggesting possible bioactivity modulation . The 3-methoxyphenyl acetamide substituent introduces hydrogen-bonding capacity (via the methoxy oxygen and amide NH) and hydrophobic interactions, which may influence solubility and target affinity . While direct biological data for this compound are absent in the provided evidence, structural analogs (e.g., pyrazole-pyrimidinone derivatives) exhibit diverse activities, including antimicrobial and antitumor effects .

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-13-10-14(2)26(24-13)21-23-18-9-5-8-17(18)20(28)25(21)12-19(27)22-15-6-4-7-16(11-15)29-3/h4,6-7,10-11H,5,8-9,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZMISRXLOOBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The cyclopentapyrimidine core is then constructed via condensation reactions with appropriate aldehydes or ketones. The final step involves the acylation of the intermediate with 3-methoxyphenylacetic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the cyclopentapyrimidine core, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced alcohol derivatives, and various substituted acetamide derivatives.

Scientific Research Applications

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and cyclopentapyrimidine core are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Data-Driven Insights

Structural Similarity and Bioactivity Clustering

Per , compounds with >70% structural similarity (via Tanimoto coefficient) often share bioactivity profiles .

Molecular Networking and Dereplication

As per , molecular networking using MS/MS data could cluster the target compound with analogs sharing the pyrazole-pyrimidinone backbone, facilitating rapid identification of novel derivatives with optimized properties .

Biological Activity

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features, including a pyrazole ring and a cyclopenta[d]pyrimidine core, suggest diverse biological activities.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H24N6O3C_{22}H_{24}N_{6}O_{3} and its IUPAC name. The presence of the pyrazole and cyclopentapyrimidine moieties is significant for its biological interactions.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Properties : Research has shown that pyrazolo[1,5-a]pyrimidines possess anticancer potential through various mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases like cancer and inflammatory disorders. For instance, pyrazole derivatives have been noted for their ability to inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory responses .

The proposed mechanism of action for this compound involves:

  • Enzyme Interaction : The pyrazole ring can interact with various enzymes or receptors, modulating their activity. This interaction is crucial for the compound's pharmacological effects.
  • Cellular Pathway Modulation : By affecting key signaling pathways within cells, the compound may alter cellular responses to stimuli, which is particularly relevant in cancer therapy where tumor growth needs to be inhibited.

Anticancer Activity

A study focusing on similar pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. These compounds induced apoptosis and inhibited tumor growth in vivo models .

Enzyme Inhibition Studies

In vitro assays have confirmed the inhibitory effect of related compounds on PLA2 activity. The inhibition was dose-dependent, suggesting that the structural components of these compounds play a critical role in their efficacy .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityReferences
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-pyrimidinesPyrazole & Pyrimidine ringsAnticancer & Anti-inflammatory
N-(4-acetamidophenyl)acetamideAcetamide groupEnzyme inhibition
3-methoxyphenyl derivativesAromatic ring systemsAntimicrobial properties

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves cyclocondensation of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide with pentane-2,4-dione under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol). Key steps include:

  • Formation of the pyrazole ring via cyclization.
  • Acetamide coupling using N-(3-methoxyphenyl) intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Example conditions:
StepReagents/ConditionsYield
CyclocondensationHydrazide + pentane-2,4-dione, ethanol, 80°C, 12h65–75%
Acetamide couplingEDC/HOBt, DMF, rt, 24h50–60%

Q. How should researchers characterize the compound’s structural integrity?

Use a combination of:

  • 1H/13C NMR to confirm substituent positions and stereochemistry.
  • IR spectroscopy to validate carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
  • LC-MS for molecular weight confirmation and purity assessment (>95%) .

Q. What analytical methods are critical for purity assessment?

  • HPLC with UV detection (λ = 254 nm) using C18 columns.
  • Elemental analysis to verify C, H, N, S composition within ±0.4% theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and scalability?

Employ Design of Experiments (DOE) to test variables:

  • Solvent polarity (DMF vs. THF).
  • Temperature (60–100°C) and reaction time (8–24h).
  • Catalytic systems (e.g., Pd(OAc)₂ for cross-coupling steps). Computational tools like quantum chemical reaction path searches (e.g., ICReDD methods) can predict optimal conditions .

Q. What strategies resolve contradictions in biological activity data?

  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from off-target toxicity.
  • Biophysical validation : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and confirm target engagement .

Q. How to investigate metabolic stability in physiological systems?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 0–60 minutes.
  • Metabolite identification : Use high-resolution MS/MS to detect oxidation (e.g., hydroxylation at cyclopenta[d]pyrimidine) or demethylation of the 3-methoxyphenyl group .

Q. What methods elucidate the compound’s mechanism of action?

  • Molecular dynamics (MD) simulations : Model interactions with putative targets (e.g., kinase ATP-binding pockets).
  • Site-directed mutagenesis : Modify residues in target proteins (e.g., hinge region mutations) to assess binding energy changes via ITC .

Q. How to establish structure-activity relationships (SAR) for analogs?

  • Systematic substitution : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups.
  • QSAR modeling : Correlate logP, polar surface area, and steric parameters with bioactivity data from cytotoxicity panels .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity across cell lines?

  • Tissue-specific uptake studies : Measure intracellular accumulation via LC-MS in sensitive vs. resistant cell lines.
  • Proteomic profiling : Identify overexpression of efflux transporters (e.g., P-gp) or detoxifying enzymes (e.g., GST) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield
SolventDMF↑ Reactivity
Temperature80°C↑ Cyclization
CatalystPd(OAc)₂ (5 mol%)↑ Cross-coupling

Q. Table 2. Common Impurities and Mitigation

ImpuritySourceRemoval Method
Unreacted hydrazideIncomplete cyclizationSilica gel chromatography
Acetamide byproductsSide reactionsRecrystallization (EtOH/H₂O)

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